molecular formula C15H21NO4S2 B6030729 N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide

N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide

Cat. No. B6030729
M. Wt: 343.5 g/mol
InChI Key: LYJBFGKFBXGXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is not fully understood. However, it is believed to act by stimulating insulin secretion and improving glucose uptake in adipocytes. The compound has been shown to activate the ATP-sensitive potassium channels in pancreatic beta cells, leading to the release of insulin. In addition, this compound has been reported to inhibit the activity of phosphodiesterase type 5 (PDE5), which is involved in the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, resulting in vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to stimulate insulin secretion and improve glucose uptake in adipocytes, leading to a decrease in blood glucose levels. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been reported to exhibit anticancer activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has several advantages for lab experiments. The compound is readily available and can be synthesized using a relatively simple procedure. In addition, the compound has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations associated with the use of this compound in lab experiments. The compound may exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to elucidate the compound's mechanism of action and to determine its efficacy and safety in clinical trials. Another potential direction is to investigate the compound's anticancer activity further. Future studies may focus on identifying the molecular targets of the compound and optimizing its structure for improved efficacy. Additionally, the compound's anti-inflammatory activity may be further explored, and its potential as a treatment for inflammatory disorders may be investigated.

Synthesis Methods

The synthesis of N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide is a multistep process that involves the reaction of various reagents. The synthesis method of this compound has been described in detail in the literature. In brief, the synthesis involves the reaction of 4-ethylbenzenesulfonyl chloride with cyclopropylamine to obtain N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]aniline. This compound is then reacted with thiophene-2-carboxylic acid to obtain N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine, which is further oxidized to obtain the desired product this compound.

Scientific Research Applications

N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antidiabetic, anti-inflammatory, and anticancer activities. The compound has been shown to stimulate insulin secretion and improve glucose uptake in adipocytes, making it a potential candidate for the treatment of type 2 diabetes. In addition, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown promising anticancer activity against various cancer cell lines.

properties

IUPAC Name

N-cyclopropyl-4-(4-ethylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-2-11-3-7-13(8-4-11)22(19,20)15-10-21(17,18)9-14(15)16-12-5-6-12/h3-4,7-8,12,14-16H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBFGKFBXGXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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